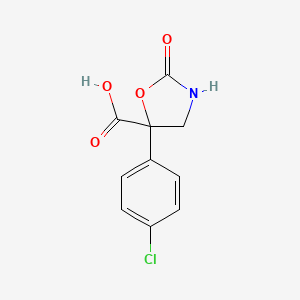![molecular formula C14H16N2O2S B2610796 N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide CAS No. 860649-65-6](/img/structure/B2610796.png)
N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
Compounds containing the isoxazole moiety, such as N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide , have been studied for their potential antimicrobial properties. The isoxazole ring system has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. This is attributed to the ability of isoxazole derivatives to interfere with the biosynthesis of bacterial lipids or other cellular mechanisms .
Anticancer Activity
Isoxazole derivatives are also being explored for their anticancer properties. Research has indicated that certain compounds with an isoxazole nucleus can show promising activity against cancer cell lines, such as human breast adenocarcinoma (MCF7). These compounds may work by inducing apoptosis or inhibiting cell proliferation, making them potential candidates for anticancer drug development .
Molecular Modelling and Drug Design
The structural versatility of isoxazole-containing compounds like N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide makes them suitable for molecular modelling and drug design. They can be used as lead compounds in the synthesis of new drugs, with molecular docking studies helping to predict their binding affinities and interactions with biological targets .
Antiproliferative Agents
Isoxazole derivatives have been evaluated for their antiproliferative effects, particularly in the context of cancer treatment. By inhibiting the proliferation of cancerous cells, these compounds can contribute to the development of new therapeutic strategies for managing malignancies .
Pharmacological Studies
The pharmacological profile of isoxazole compounds is diverse, with studies exploring their various medicinal properties. This includes evaluating their efficacy as anti-inflammatory, antitubercular, and antitumor agents, among others. The biological activities of these compounds are often associated with their ability to interact with different cellular pathways .
Synthetic Chemistry Research
Isoxazole derivatives are of significant interest in synthetic chemistry due to their complex structure and reactivity. Researchers utilize these compounds to study various chemical reactions and synthesis techniques, which can lead to the discovery of novel compounds with unique properties .
Biological Significance in Natural Products
Isoxazole rings are found in many natural products with biological significance. Studying synthetic analogs like N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide can provide insights into the role of these structures in biological systems and lead to the development of biomimetic compounds .
Antiviral Research
The potential antiviral properties of isoxazole derivatives are an area of ongoing research. These compounds may exhibit inhibitory activity against various viruses, including influenza and other RNA or DNA viruses. Understanding their mode of action can aid in the design of new antiviral drugs .
properties
IUPAC Name |
N-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-14(10(2)18-16-9)8-19-13-6-4-12(5-7-13)15-11(3)17/h4-7H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMJAMSOMNXGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


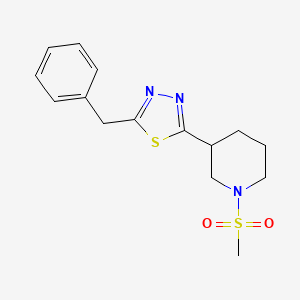


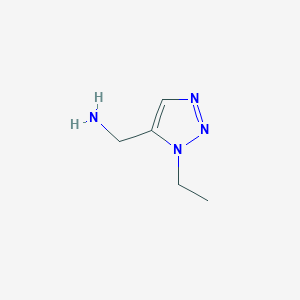
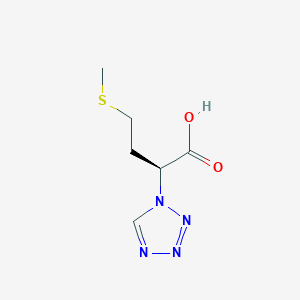

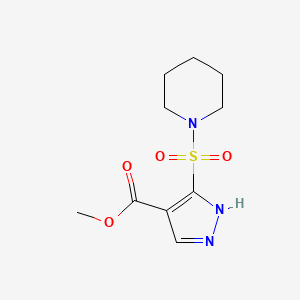
![8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2610727.png)


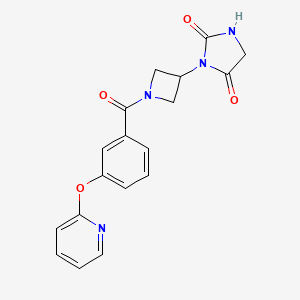
![1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2610734.png)
